molecular formula C3H9N7O4 B12624750 2,2-Dinitroethene-1,1-diamine;guanidine CAS No. 921770-43-6

2,2-Dinitroethene-1,1-diamine;guanidine

Cat. No.: B12624750
CAS No.: 921770-43-6
M. Wt: 207.15 g/mol
InChI Key: GXIOEZVFCHXJEC-UHFFFAOYSA-N
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Description

2,2-Dinitroethene-1,1-diamine, also known as guanidine, is an energetic material with a simple yet unique structure. It is characterized by the presence of two nitro groups and two amino groups attached to an ethene backbone. This compound is known for its high detonation energy and velocity, making it a valuable material in various applications, particularly in the field of energetic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dinitroethene-1,1-diamine typically involves the nitration of ethene derivatives. One common method is the nitration of 1,1-diamino-2,2-dinitroethylene using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . Another approach involves the use of ultrasonic spray-assisted electrostatic adsorption (USEA) method, which allows for the preparation of nano-sized particles of the compound .

Industrial Production Methods

Industrial production of 2,2-Dinitroethene-1,1-diamine often employs the cooling crystallization method combined with repeated grinding techniques. This method ensures the production of spherical particles with improved thermal stability and energy release characteristics .

Chemical Reactions Analysis

Types of Reactions

2,2-Dinitroethene-1,1-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2,2-Dinitroethene-1,1-diamine include nitric acid, sulfuric acid, and various reducing agents such as hydrogen gas and metal hydrides. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are obtained .

Major Products Formed

Major products formed from the reactions of 2,2-Dinitroethene-1,1-diamine include ethan-1,2-diamine, nitrogen oxides, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dinitroethene-1,1-diamine stands out due to its unique combination of high detonation energy, low sensitivity, and thermal stability. Its push-pull electron distribution and multiple redox centers make it a versatile compound for various applications .

Properties

CAS No.

921770-43-6

Molecular Formula

C3H9N7O4

Molecular Weight

207.15 g/mol

IUPAC Name

2,2-dinitroethene-1,1-diamine;guanidine

InChI

InChI=1S/C2H4N4O4.CH5N3/c3-1(4)2(5(7)8)6(9)10;2-1(3)4/h3-4H2;(H5,2,3,4)

InChI Key

GXIOEZVFCHXJEC-UHFFFAOYSA-N

Canonical SMILES

C(=C([N+](=O)[O-])[N+](=O)[O-])(N)N.C(=N)(N)N

Origin of Product

United States

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